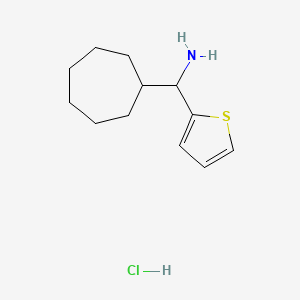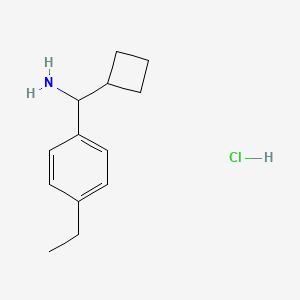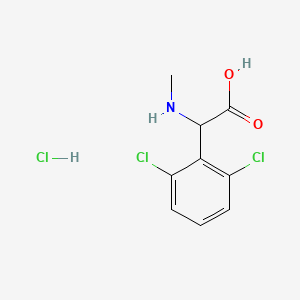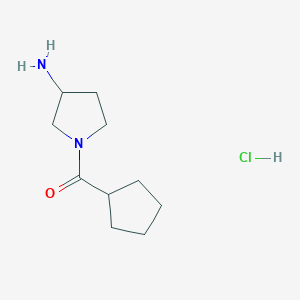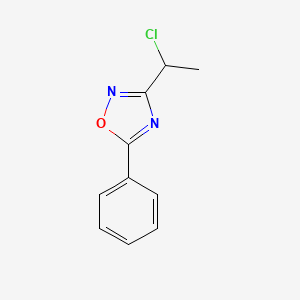
6-chloro-2-methyl-N-octylpyrimidin-4-amine
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter), odor, and other notable physical characteristics .
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and X-ray crystallography to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, acidity or basicity (pH), reactivity, and stability .Applications De Recherche Scientifique
Crystal and Molecular Structures
Research by Odell et al. (2007) on related pyrimidine compounds demonstrates the significance of crystal and molecular structures in understanding compound interactions and properties. Their work on benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomer reveals substantial hydrogen-bonding interactions leading to layer structures within crystal structures, emphasizing the role of conformational differences in the physical properties of these compounds (Odell et al., 2007).
Amination of Halogenopyrimidines
The study by Rasmussen and Plas (2010) explores the amination of halogenopyrimidines, including 5-chloro-2,4-di-t-butylpyrimidine, demonstrating how the choice of halogen and the accessibility of the pyrimidine nucleus influence the mechanism of amination. This research sheds light on the synthetic versatility of pyrimidine derivatives and their potential applications in producing various amine-substituted pyrimidines (Rasmussen & Plas, 2010).
Regioselectivity in Pyrimidine Reactions
Investigations into the regioselectivity of reactions involving pyrimidine derivatives, such as the study by Doulah et al. (2014), are crucial for understanding how specific substitutions on the pyrimidine ring affect the outcome of synthetic reactions. Their research into the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia highlights the importance of molecular structure in determining reaction pathways and products (Doulah et al., 2014).
Synthesis and Biological Activity
The synthesis and evaluation of the biological activity of pyrimidine derivatives represent a significant area of research, with studies such as that by Erkin and Krutikov (2007), which explores the antituberculous effects of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines. This research underscores the potential medicinal applications of pyrimidine derivatives in treating infectious diseases (Erkin & Krutikov, 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-chloro-2-methyl-N-octylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClN3/c1-3-4-5-6-7-8-9-15-13-10-12(14)16-11(2)17-13/h10H,3-9H2,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQNOSWNICPBEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1=CC(=NC(=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-methyl-N-octylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




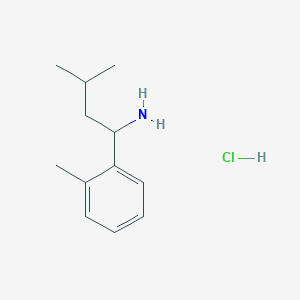
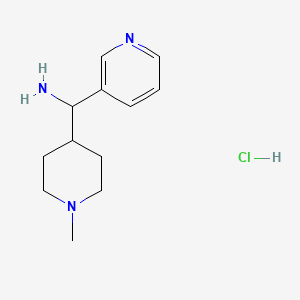
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine hydrochloride](/img/structure/B1471562.png)
